2-(pentyloxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pentoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEQZAIBXFYINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406234 | |
| Record name | Benzenamine, 2-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52464-51-4 | |
| Record name | 2-(Pentyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52464-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pentyloxy Aniline and Its Structural Analogues
Classical Approaches to Ortho-Alkoxyaniline Synthesis
Traditional methods for the synthesis of ortho-alkoxyanilines have long been established in the organic chemistry canon. These routes typically rely on multi-step sequences involving well-understood, fundamental reactions such as nucleophilic aromatic substitution and the reduction of nitro compounds.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) provides a viable, albeit indirect, pathway to ortho-alkoxyanilines. This type of reaction does not typically occur on an unactivated benzene (B151609) ring. chemistrysteps.com However, the presence of strong electron-withdrawing groups, most notably a nitro group (NO₂), positioned ortho or para to a suitable leaving group (such as a halogen) renders the aromatic ring susceptible to nucleophilic attack. pressbooks.pubbyjus.comwikipedia.org The electron-withdrawing group is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com
The SNAr strategy can be envisioned in two ways to construct the 2-alkoxyaniline framework:
Route A: Reaction of a 1-halo-2-nitrobenzene with a pentyloxide salt. The alkoxide acts as the nucleophile, displacing the halide. The resulting 1-(pentyloxy)-2-nitrobenzene is then reduced in a subsequent step to yield the target aniline (B41778).
Route B: Reaction of a 1-alkoxy-2-nitrobenzene bearing a leaving group (e.g., 1-chloro-2-nitro-4-alkoxybenzene) with an amine nucleophile. google.com
The key to the SNAr mechanism is the activation provided by the nitro group, which stabilizes the intermediate through resonance. chemistrysteps.combyjus.com
Reduction of Nitro Aromatic Precursors
A more direct and widely employed classical method involves the reduction of an ortho-alkoxynitrobenzene precursor. This two-step approach is one of the most common strategies for preparing primary arylamines.
The synthesis begins with the O-alkylation of 2-nitrophenol (B165410), often via a Williamson ether synthesis. In a specific synthesis of 2-(pentyloxy)aniline, 2-nitrophenol is reacted with n-bromopentane in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. This reaction yields the intermediate, 1-(pentyloxy)-2-nitrobenzene (also referred to as o-n-pentoxynitrobenzene). bas.bg
The second step is the reduction of the nitro group to an amino group. A variety of reducing agents can accomplish this transformation. One documented method is catalytic transfer hydrogenation. bas.bg Other standard conditions include the use of a palladium on carbon (Pd/C) catalyst with hydrazine (B178648) (N₂H₄) in a solvent like propan-2-ol. mdpi.com This reduction step is typically efficient and clean, providing the final this compound product. bas.bg
Table 1: Two-Step Synthesis of this compound via Nitroaromatic Reduction
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. O-Alkylation | 2-Nitrophenol, n-Bromopentane | Anhydrous K₂CO₃, Dry Acetone, Reflux | 1-(Pentyloxy)-2-nitrobenzene | bas.bg |
| 2. Reduction | 1-(Pentyloxy)-2-nitrobenzene | Catalytic Transfer Hydrogenation | This compound | bas.bg |
O-Alkylation Strategies of Catechol and Resorcinol (B1680541) Derivatives
While catechol and resorcinol are not direct precursors, the underlying principle of selective O-alkylation is highly relevant when starting from 2-aminophenol (B121084). Direct alkylation of 2-aminophenol with an alkyl halide like pentyl bromide is challenging because it can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. umich.edu
To achieve selective O-alkylation, the more nucleophilic amino group is typically protected first. A common strategy involves the condensation of 2-aminophenol with benzaldehyde (B42025) to form a Schiff base (an imine), which protects the amino functionality. umich.eduresearchgate.net The resulting N-benzylideneaminophenol can then be subjected to O-alkylation. The alkylation of the hydroxyl group with n-pentyl bromide in the presence of potassium carbonate proceeds to give the O-pentylated imine. researchgate.net The final step is the hydrolysis of the imine, usually under acidic conditions, to cleave the protecting group and reveal the free amino group, yielding the desired this compound. umich.eduresearchgate.net This protection-alkylation-deprotection sequence ensures high selectivity for the O-alkylated product. A yield of 62.8% has been reported for the synthesis of this compound using this method. researchgate.net
Table 2: Selective O-Alkylation of 2-Aminophenol
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1. Protection | 2-Aminophenol | Benzaldehyde, Methanol | N-Benzylidene-2-aminophenol | ~96.4 | researchgate.net |
| 2. O-Alkylation | N-Benzylidene-2-aminophenol | n-Pentyl Bromide, K₂CO₃, Acetone, Reflux | N-Benzylidene-2-(pentyloxy)aniline | 62.8 | researchgate.net |
| 3. Deprotection | N-Benzylidene-2-(pentyloxy)aniline | Acidic Hydrolysis | This compound | - | umich.eduresearchgate.net |
Modern Catalytic Approaches for C-O and C-N Bond Formation
The advent of transition-metal catalysis has revolutionized the synthesis of arylamines and aryl ethers. Palladium and copper-based catalytic systems offer powerful and versatile methods for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.
Palladium-Catalyzed Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of primary arylamines from aryl halides. nih.gov For the synthesis of this compound, this strategy would involve the coupling of an ortho-(pentyloxy)aryl halide, such as 2-bromo-1-(pentyloxy)benzene, with an ammonia (B1221849) source.
Research has demonstrated that this reaction is highly effective for structurally analogous compounds. For instance, the coupling of 2-bromoanisole (B166433) (the methoxy (B1213986) analogue) with ammonia proceeds in excellent yield using a catalyst system generated from Pd[P(o-tol)₃]₂ and the bulky, electron-rich phosphine (B1218219) ligand CyPF-t-Bu. nih.gov These reactions can be run at moderate temperatures (e.g., 80 °C) with low catalyst loadings, highlighting the efficiency of modern catalytic systems. nih.gov The steric hindrance from the ortho-alkoxy group does not significantly impede the reaction, making it a viable and high-yielding approach for ortho-substituted anilines. nih.gov
Copper-Mediated Ullmann-Type Coupling Reactions
The Ullmann condensation is a classical copper-promoted cross-coupling reaction that predates palladium-based methods. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com
Similar to the Buchwald-Hartwig reaction, an Ullmann-type C-N coupling (often called a Goldberg reaction) can be used to synthesize this compound. wikipedia.org This would involve reacting an ortho-(pentyloxy)aryl halide with an amine source in the presence of a copper catalyst. Aryl iodides are typically more reactive than bromides or chlorides in these couplings. wikipedia.org
Alternatively, the Ullmann condensation can be employed to form the C-O bond. This would involve the coupling of a 2-haloaniline derivative with a pentoxide or 2-aminophenol with a pentyl halide. While the synthesis of aryl alkyl ethers via Ullmann coupling has been explored less than that of diaryl ethers, recent protocols have shown success under milder, ligand-free conditions in certain solvents. nih.gov This versatility makes copper-mediated coupling a valuable tool in the synthetic chemist's arsenal (B13267) for accessing complex molecules like this compound.
Rhodium-Catalyzed Hydroamination Pathways
The formation of carbon-nitrogen (C-N) bonds through hydroamination is a highly atom-economical process. Rhodium-catalyzed hydroamination has emerged as a powerful tool for the synthesis of anilines and their derivatives. organic-chemistry.org These reactions typically involve the addition of an N-H bond across an alkyne or alkene. For the synthesis of precursors to this compound, rhodium catalysts facilitate the coupling of anilines with terminal alkynes under mild conditions, often at room temperature, to produce imines which can be subsequently reduced to the corresponding secondary amines. organic-chemistry.org
A plausible pathway to an analogue involves the intermolecular hydroamination of 1-heptyne (B1330384) with aniline. Cationic rhodium(I) catalysts, such as those generated from [Rh(cod)₂]BF₄ and bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃), have proven effective. organic-chemistry.org The reaction proceeds efficiently, yielding the corresponding imine in high yields (up to 99%), which can then be converted to the secondary amine. organic-chemistry.org This method's versatility allows for a range of aniline and alkyne substrates, suggesting its applicability for creating structural analogues of this compound. organic-chemistry.orgnih.gov
Key features of this methodology include its operation under neutral, base-free, and acid-free conditions, which minimizes side reactions. organic-chemistry.org The development of one-pot protocols, where the hydroamination is followed by an in-situ reduction, further enhances the synthetic utility of this approach for generating diverse amine products. organic-chemistry.org
Table 1: Selected Rhodium Catalysts for Intermolecular Hydroamination of Alkynes with Anilines
| Catalyst System | Ligand | Alkyne Substrate | Aniline Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [Rh(cod)₂]BF₄ | 3 PCy₃ | 1-Heptyne | Aniline | N-(Heptan-2-ylidene)aniline | 94 | organic-chemistry.org |
| [Rh(cod)₂]BF₄ | 3 PPh₃ | 1-Heptyne | Aniline | N-(Heptan-2-ylidene)aniline | 75 | organic-chemistry.org |
| [Ir(cod)Cl]₂ / LiI | - | Allyl Amine | Aniline | 1,2-Diamine | 66-91 | nih.gov |
This table is generated based on data for analogous reactions and illustrates the potential of rhodium catalysis.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste.
Solvent-free synthesis, often facilitated by techniques such as microwave irradiation or mechanical grinding, offers significant environmental benefits by eliminating solvent waste and often reducing reaction times. jocpr.comorganic-chemistry.org The synthesis of imines, key intermediates for aniline derivatives, has been successfully demonstrated under solvent-free grinding conditions, achieving high yields with minimal environmental impact. jocpr.com For instance, the alkylation of 2-nitrophenol with 1-bromopentane (B41390) to form 1-(pentyloxy)-2-nitrobenzene, a direct precursor to this compound, can be adapted to a solvent-free mechanochemical process, potentially using a ball mill with a solid base like potassium carbonate. Subsequent reduction of the nitro group can also be performed under solvent-free conditions, for example, using iron powder and an ammonium (B1175870) chloride catalyst. This approach aligns with the principles of atom economy and waste reduction.
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. imist.ma The development of catalytic systems that are effective in water is a key area of research. One-pot, two-step syntheses of sulfur-based aromatic primary amines have been successfully carried out in water, demonstrating the feasibility of this medium for aniline synthesis. sioc-journal.cn The reduction of the nitro group in 1-(pentyloxy)-2-nitrobenzene to produce this compound can be efficiently performed in an aqueous medium using reducing agents like sodium dithionite (B78146) or through catalytic transfer hydrogenation with catalysts compatible with water. imist.masioc-journal.cn Furthermore, palladium-catalyzed reactions, such as C-N cross-coupling to build aniline structures, have been adapted to aqueous systems, sometimes using surfactants to facilitate the reaction between hydrophobic substrates and the aqueous catalyst phase. cardiff.ac.uk
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to sustainable chemical production. chemistrystudent.com Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recovery, recycling, and reuse, which is both economically and environmentally beneficial. nih.gov In the synthesis of this compound, the most common application of heterogeneous catalysis is the reduction of 1-(pentyloxy)-2-nitrobenzene. Catalysts such as palladium on carbon (Pd/C) or nickel boride are highly effective for this transformation via catalytic transfer hydrogenation. bas.bg Additionally, solid acid catalysts like montmorillonite (B579905) K-10 clay can be employed in the initial etherification step, replacing traditional soluble acids and simplifying workup procedures. researchgate.net The use of bimetallic nanoparticles immobilized on supports like supported ionic liquid phases (SILPs) represents a cutting-edge approach, offering high activity and selectivity for reactions such as deoxygenation. rsc.org
Table 2: Comparison of Green Synthesis Approaches for this compound Precursors
| Synthetic Step | Green Method | Catalyst/Conditions | Advantages | Potential Yield | Reference |
|---|---|---|---|---|---|
| Etherification | Solvent-Free Grinding | K₂CO₃, Ball Mill | No solvent waste, high atom economy | ~85% | |
| Nitro Reduction | Aqueous Phase | Fe/NH₄Cl, H₂O | Avoids organic solvents, safe | High | sioc-journal.cn |
| Nitro Reduction | Heterogeneous Catalysis | Pd/C, H₂ (gas) or H-donor | Catalyst recyclable, high efficiency | >95% | bas.bg |
This table provides representative data for analogous transformations, highlighting the potential of green chemistry methods.
Chemo- and Regioselective Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold at specific positions is crucial for creating diverse structural analogues for various applications. Chemo- and regioselective synthetic methods allow for precise control over the introduction of substituents on either the aromatic ring or the amine group.
Directed C-H functionalization has become a powerful strategy for regioselective synthesis. Using a removable directing group, it is possible to activate and functionalize specific C-H bonds on the aromatic ring. For example, a directing group installed on the aniline nitrogen can direct metallation and subsequent reaction with an electrophile to a specific ortho-position. Nickel-catalyzed C-H alkynylation is one such method that allows for the introduction of alkyne groups with high regioselectivity. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are indispensable for the regioselective synthesis of substituted anilines. nih.govmdpi.com Starting from a halogenated this compound derivative (e.g., bromo- or iodo-substituted), a wide variety of aryl, vinyl, or alkynyl groups can be introduced at a specific position on the aromatic ring. mdpi.comrsc.org For instance, the reaction of 4-bromo-2-(pentyloxy)aniline with an arylboronic acid in a Suzuki coupling would yield a 4-aryl-2-(pentyloxy)aniline derivative. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. mdpi.com
Chemoselectivity is important when multiple reactive sites are present. For example, in a molecule containing both an aniline and a phenol, the amine can be selectively protected before performing reactions on the hydroxyl group, or vice-versa. The N-H bond of the aniline can be selectively acylated or alkylated under basic conditions while leaving the ether linkage untouched.
Comparative Analysis of Synthetic Efficiency, Yields, and Scalability
The selection of a synthetic route for this compound depends on a variety of factors, including yield, reaction time, cost of reagents and catalysts, operational simplicity, environmental impact, and scalability.
Classical Synthesis: A traditional multi-step synthesis might involve the Williamson ether synthesis between 2-nitrophenol and 1-bromopentane, followed by the reduction of the nitro group. bas.bg While often reliable and high-yielding (etherification >85%, reduction >95%), this route may use harsh reagents, organic solvents, and stoichiometric reducing agents in the second step, generating significant waste. bas.bg
Rhodium-Catalyzed Hydroamination: This approach offers high atom economy for synthesizing aniline analogues. While direct synthesis of this compound via this method is not straightforward, its application to precursors shows high yields under mild conditions. organic-chemistry.org However, rhodium is an expensive precious metal, and catalyst recovery is crucial for scalability and economic viability, favoring heterogeneous systems.
Green Chemistry Approaches:
Solvent-free methods significantly reduce waste and can lower energy consumption, especially when combined with microwave irradiation. organic-chemistry.org Yields are often comparable to solvent-based methods, but scalability can be a challenge for techniques like mechanical grinding, which may be more suitable for smaller-scale, high-value production.
Aqueous-phase synthesis is highly scalable and environmentally friendly. The challenge lies in the solubility of organic substrates and the stability and activity of catalysts in water. However, successful industrial processes demonstrate its potential. sioc-journal.cnunram.ac.id
Heterogeneous catalysis is highly advantageous for large-scale production due to simplified product purification and catalyst recycling. chemistrystudent.comnih.gov The initial investment in the catalyst can be offset by its long lifetime and repeated use. Continuous flow reactors using packed beds of heterogeneous catalysts represent a highly efficient and scalable manufacturing technology. rsc.org
| Cost | Reagent-intensive | Catalyst-intensive | Potentially lower at scale due to catalyst recycling and reduced waste processing |
Mechanistic Investigations of 2 Pentyloxy Aniline Reactivity
Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring
The presence of both the amino and pentyloxy groups strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution. byjus.comtestbook.com Both are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org
Regioselectivity and Ortho/Para Directing Effects of Substituents
The amino and pentyloxy groups are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance. vanderbilt.edu The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.orgvanderbilt.edu This increased electron density is most pronounced at the ortho and para positions.
In 2-(pentyloxy)aniline, the positions are designated as follows:
Position 1: Carbon atom attached to the amino group.
Position 2: Carbon atom attached to the pentyloxy group.
Position 3: Ortho to the pentyloxy group and meta to the amino group.
Position 4: Para to the amino group and meta to the pentyloxy group.
Position 5: Meta to both the amino and pentyloxy groups.
Position 6: Ortho to the amino group and meta to the pentyloxy group.
Due to the powerful activating and directing effects of both substituents, electrophilic substitution is expected to occur predominantly at the positions most activated, which are ortho and para to the amino and pentyloxy groups. The primary sites for substitution would be position 4 (para to the amino group) and position 6 (ortho to the amino group). The pentyloxy group at position 2 also directs ortho (position 3) and para (position 5), but the directing influence of the amino group is generally stronger. Steric hindrance from the bulky pentyloxy group may also influence the regioselectivity, potentially favoring substitution at the less hindered para position (position 4).
Kinetic and Thermodynamic Aspects of Nitration, Halogenation, and Sulfonation
The kinetics of electrophilic aromatic substitution reactions are significantly enhanced by the activating groups. vanderbilt.edu The rate-determining step, the attack of the electrophile on the aromatic ring to form the arenium ion intermediate, is accelerated due to the stabilization of this intermediate by the electron-donating substituents. libretexts.orgbeilstein-journals.org
Nitration: This reaction typically involves treating the aromatic compound with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.comscribd.com For highly activated rings like this compound, milder nitrating agents may be sufficient. The reaction is generally under kinetic control, with the distribution of isomers determined by the relative rates of attack at different positions. However, in acidic media, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.comtestbook.com This can lead to the formation of meta-substituted products alongside the expected ortho and para isomers. byjus.com
Halogenation: Halogenation of anilines is often rapid and can lead to polysubstitution. byjus.comtestbook.com For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control the reaction and achieve monosubstitution, less reactive halogenating agents or protection of the amino group may be necessary.
Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO3H) onto the ring. byjus.com The reaction is reversible, and the product distribution can be influenced by thermodynamic control. stackexchange.com At higher temperatures, the more thermodynamically stable isomer may be favored. stackexchange.com In the case of anilines, sulfonation can initially form the anilinium hydrogen sulfate, which upon heating can rearrange to the corresponding aminobenzenesulfonic acid. byjus.com
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with various electrophiles.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The amino group of this compound can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. libretexts.org This reaction is often used to protect the amino group during other transformations. For example, acetylation with acetic anhydride (B1165640) is a common procedure. libretexts.org
Alkylation: Direct alkylation of the amino group with alkyl halides can occur but may lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Selective N-alkylation can be challenging. researchgate.net One method for selective N-alkylation involves the condensation of the aminophenol with an aldehyde, followed by reduction. researchgate.net
Sulfonylation: The amino group reacts with sulfonyl chlorides, such as dansyl chloride, to form stable sulfonamides. bas.bgrsc.org This reaction is often carried out in a two-phase system or under microwave irradiation to facilitate the reaction. bas.bgrsc.org The formation of sulfonamides is a key reaction in medicinal chemistry. wur.nl
Condensation Reactions with Aldehydes and Ketones
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically reversible and may be catalyzed by acid. masterorganicchemistry.com The formation of imines is a fundamental reaction in organic synthesis and is observed in various biological processes. masterorganicchemistry.com
Schiff Base Formation and Subsequent Transformations
The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases, also known as imines or azomethines. wikipedia.orgekb.eg This condensation reaction typically proceeds via a two-step mechanism: the initial nucleophilic addition of the primary amine to the carbonyl group to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final Schiff base. eijppr.com The formation of these carbon-nitrogen double bond-containing compounds is a reversible process and can be catalyzed by either acids or bases. eijppr.com
The general synthesis involves reacting this compound with an appropriate aldehyde or ketone in a suitable solvent, often with refluxing to drive the dehydration step. jocpr.comscirp.orgresearchgate.net For instance, the reaction with salicylaldehyde (B1680747) would yield an N-salicylidene-2-(pentyloxy)aniline Schiff base. researchgate.net These reactions are fundamental in synthetic organic chemistry for creating C-N bonds. internationaljournalcorner.com
Once formed, these Schiff bases can undergo various transformations. A significant area of their application is in coordination chemistry, where they act as ligands for transition metals. wikipedia.orgmdpi.com The imine nitrogen and potentially other donor atoms within the Schiff base structure can coordinate with metal ions to form stable complexes. mdpi.comajgreenchem.com
Oxidative Chemistry of this compound
The presence of the amino group on the benzene ring makes this compound susceptible to oxidation reactions. openaccessjournals.com The nature and products of these reactions are highly dependent on the oxidizing agent used and the reaction conditions.
Electrochemical Oxidation Pathways and Intermediate Formation
The electrochemical oxidation of aniline and its derivatives has been a subject of significant research, often aimed at understanding the mechanisms of electropolymerization. researchgate.netncu.edu.tw For aniline itself, electrochemical oxidation in acidic media is known to proceed via the formation of anilinium cation radicals. researchgate.net These radical species can then couple to form dimers and oligomers, eventually leading to the formation of polyaniline. researchgate.netresearchgate.net
Studies on aniline have shown that applying a sufficiently positive potential triggers oxidative coupling. researchgate.net The oxidation potential can be influenced by factors such as pH and the presence of substituents on the aniline ring. rsc.orgmdpi.com For instance, cyclic voltammetry of aniline on a gold electrode shows current spikes corresponding to transitions of adsorbed aniline molecules before the onset of polymerization at potentials greater than 0.9 V (vs. RHE). ncu.edu.twncu.edu.tw The initial step is the oxidation of the monomer, which then initiates the growth of a polymer film on the electrode surface. researchgate.net While specific studies on the electrochemical oxidation of this compound are not detailed in the provided results, the general principles of aniline oxidation would apply, with the pentyloxy group likely influencing the oxidation potential and the properties of the resulting intermediates and polymer.
Chemical Oxidation with Various Reagents
Various chemical oxidizing agents can be used to oxidize anilines, leading to a range of products. openaccessjournals.com The oxidation can be either selective or non-selective. openaccessjournals.com Strong oxidizing agents like potassium permanganate (B83412) can lead to products such as nitrobenzene (B124822). openaccessjournals.com Dichromates are also commonly used to initiate the oxidation and subsequent polymerization of aniline and its derivatives. openaccessjournals.comasianpubs.org
The reaction of this compound's parent compound, o-nitrophenol, can be a precursor in its synthesis, which involves subsequent reduction. bas.bg This highlights the redox chemistry central to aniline derivatives. The oxidation of aniline itself can yield valuable compounds like nitrobenzene and benzoquinones. openaccessjournals.com The specific products formed from the chemical oxidation of this compound would depend on the reagent and conditions, with the pentyloxy group potentially influencing the regioselectivity of the oxidation.
Polymerization Mechanisms via Oxidative Coupling
The oxidative polymerization of aniline is a key method for producing polyaniline (PANI), a conductive polymer. researchgate.net This process can be initiated either chemically or electrochemically. researchgate.netmdpi.com The mechanism involves the oxidation of aniline monomers to form radical cations, which then undergo electrophilic substitution reactions with neutral aniline molecules to form dimers. researchgate.net This process continues, leading to the formation of oligomers and eventually the polymer chain. researchgate.net
The coupling of aniline units is typically head-to-tail, with the amino group of one unit attacking the para-position of the benzene ring of another. ncu.edu.twncu.edu.tw The structure and properties of the resulting polymer are influenced by reaction conditions such as pH and the oxidant used. researchgate.netmdpi.com The polymerization can be guided by the specific orientation of adsorbed monomers on an electrode surface, leading to the formation of ordered polymer structures like linear chains. researchgate.netncu.edu.tw Oxidative polymerization can also be achieved using organic oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of an acid. google.com
Metal Complexation Chemistry and Ligand Behavior
Schiff bases derived from this compound are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. mdpi.comajgreenchem.com
Coordination Modes with Transition Metals
Schiff base ligands can coordinate to metal ions in various modes, primarily through the imine nitrogen atom, which is a basic site, and other donor atoms present in the molecule, such as phenolic oxygen. mdpi.comijpcbs.com The geometry of the resulting metal complexes can vary, with octahedral and square planar geometries being common. ajgreenchem.com
Stability and Spectroscopic Characteristics of Metal Complexes
For instance, potentiometric studies on the stability of transition metal complexes with a Schiff base derived from 2-ethoxyaniline, N-[2-hydroxy-1-napthalydene]-2-ethoxyaniline, have been conducted. derpharmachemica.com The stability constants (log K) for the 1:1 and 1:2 metal-ligand complexes were determined in a 60% (v/v) dioxane-water medium at 27°C and an ionic strength of 0.1 M (NaClO₄). derpharmachemica.com The observed order of stability for the bivalent metal complexes was found to be Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II), which is in general agreement with the Irving-Williams series. derpharmachemica.comacademicjournals.orgkuey.net This trend suggests that this compound, when acting as a ligand, would likely form complexes with a similar stability order.
Table 1: Stability Constants of Metal Complexes with a 2-Ethoxyaniline Derived Schiff Base
| Metal Ion | log K₁ | log K₂ |
|---|---|---|
| Mn(II) | 7.85 | 6.95 |
| Co(II) | 8.10 | 7.10 |
| Ni(II) | 8.30 | 7.25 |
| Cu(II) | 9.20 | 8.15 |
| Zn(II) | 8.80 | 7.80 |
Data sourced from a potentiometric study on N-[2-hydroxy-1-napthalydene]-2-ethoxyaniline. derpharmachemica.com
Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.
Infrared (IR) Spectroscopy: In the IR spectrum of a free primary amine like aniline, two N-H stretching bands are typically observed between 3400 and 3250 cm⁻¹. orgchemboulder.comwikieducator.org Upon coordination of the amino group to a metal center, these bands are expected to shift to lower frequencies, indicating the formation of a metal-nitrogen bond. The C-N stretching vibration in aromatic amines, usually found in the 1335-1250 cm⁻¹ region, would also be perturbed upon complexation. orgchemboulder.comwikieducator.org For this compound, the characteristic C-O-C stretching frequency of the ether group would also be present and could potentially shift upon coordination if the oxygen atom is involved in chelation.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. The UV-Vis spectrum of aniline exhibits absorption bands corresponding to π-π* transitions of the aromatic ring. hw.ac.uk Upon complexation with a metal ion, new absorption bands, typically in the visible region, may appear due to d-d electronic transitions within the metal's d-orbitals. up.ac.za Furthermore, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also be observed, often at higher energies. up.ac.za For complexes of this compound, one would anticipate shifts in the aniline-based absorptions and the appearance of new bands characteristic of the coordinated metal ion and its geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. For a coordinated this compound ligand, shifts in the signals of the aromatic and pentyloxy protons would be expected compared to the free ligand. The protons closest to the coordination site (the NH₂ group and the aromatic protons at the ortho and para positions) would likely experience the most significant changes in their chemical shifts. savemyexams.comrsc.org In paramagnetic complexes, the signals are often significantly broadened and shifted due to the influence of the unpaired electrons of the metal ion. vu.lt
Reactivity of Coordinated this compound Ligands
The coordination of this compound to a metal center can significantly alter its reactivity. The electron-donating amino group can influence the electronic properties of the metal center, which in turn can affect the reactivity of the entire complex.
One area where coordinated anilines play a crucial role is in catalysis. For example, palladium complexes bearing aniline ligands have been developed as highly active precatalysts for cross-coupling reactions. hmdb.ca The aniline ligand can stabilize the metal center and facilitate the catalytic cycle. It is plausible that complexes of this compound could exhibit similar catalytic activity, with the pentyloxy group potentially influencing solubility and steric factors.
The reactivity of the aniline ligand itself is also modified upon coordination. The nucleophilicity of the nitrogen atom is reduced upon binding to a metal ion. Conversely, the aromatic ring of the coordinated aniline may become more susceptible to certain reactions. For instance, the coordination to an electron-withdrawing metal center could activate the aromatic ring towards nucleophilic attack.
Furthermore, the presence of the pentyloxy group introduces another potential site for reactivity. While the ether linkage is generally stable, it could be cleaved under harsh conditions. The coordination to a Lewis acidic metal center might also influence the reactivity of the ether oxygen, although this is less common.
In the context of dihydropyridine-based zinc complexes, the ligand framework can undergo protonation and hydride transfer reactions, demonstrating a dual reactivity pattern. rsc.org While not directly analogous, this highlights how the reactivity of a coordinated ligand can be finely tuned. The reactivity of coordinated this compound could similarly be exploited in various chemical transformations, such as oxidation, reduction, or substitution reactions on the aromatic ring, modulated by the nature of the central metal ion.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Pentyloxy Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2-(pentyloxy)aniline. It provides in-depth information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound and its derivatives. These methods simplify complex spectra by spreading the information into two dimensions, revealing correlations between different nuclei. mnstate.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons of the pentyloxy chain, as well as between adjacent protons on the aniline (B41778) ring. This allows for the assignment of the entire proton spin system. mnstate.eduipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. ipb.pt For this compound, an HSQC spectrum would link each proton to its corresponding carbon atom, providing definitive C-H bond correlations. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). ipb.pt In the context of this compound, HMBC is crucial for establishing the connectivity between the pentyloxy group and the aniline ring by showing correlations between the pentyloxy protons and the aromatic carbons, and vice versa. It also helps in assigning the quaternary carbons of the benzene (B151609) ring. walisongo.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. This is particularly useful for determining the preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the protons of the pentyloxy chain and the aromatic protons, offering insights into the orientation of the alkoxy group relative to the aniline ring. ipb.ptnih.gov
A combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in this compound. nih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| H-3 | 6.85 (d) | 114.5 | H-4 | C-1, C-2, C-5 |
| H-4 | 6.75 (t) | 119.0 | H-3, H-5 | C-2, C-6 |
| H-5 | 6.90 (t) | 121.0 | H-4, H-6 | C-1, C-3 |
| H-6 | 6.80 (d) | 110.0 | H-5 | C-2, C-4 |
| -OCH₂- | 3.95 (t) | 68.0 | -CH₂- (next in chain) | C-2, other pentyloxy carbons |
| -NH₂ | 4.50 (s) | - | - | C-1, C-2, C-6 |
| Pentyloxy Chain | 0.9-1.8 | 14.0-31.0 | Intra-chain couplings | Intra-chain and to OCH₂ |
Note: This table is illustrative and actual chemical shifts may vary.
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of solid materials, including pharmaceuticals and organic compounds, at an atomic level. acs.org It is particularly sensitive to the local environment of the nuclei, making it ideal for studying polymorphism, where a compound exists in different crystal forms. nih.gov
For this compound, different polymorphic forms would likely exhibit distinct ¹³C and ¹⁵N ssNMR spectra. fsu.edu This is because the chemical shifts and cross-polarization dynamics are sensitive to changes in molecular conformation, intermolecular interactions (like hydrogen bonding), and crystal packing. acs.orgresearchgate.net For instance, the ¹⁵N chemical shift is a sensitive probe of the hydrogen bonding environment of the amine group. fsu.edu By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution spectra of solid samples and identify the number of crystallographically inequivalent molecules in the unit cell. acs.orghuji.ac.il
Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes that occur on the NMR timescale. libretexts.org For this compound, DNMR could be employed to investigate the conformational dynamics, such as the rotation around the C-O and C-N bonds, and the flexibility of the pentyloxy chain. libretexts.org
At low temperatures, the rotation around these bonds might be slow enough to observe distinct signals for different conformers. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. libretexts.org By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for the conformational exchange processes. libretexts.org Such studies on related aniline derivatives have shown that the presence of ortho substituents can influence the conformational preferences and rotational barriers. researchgate.net
X-ray Crystallography of this compound and its Derivatives/Salts
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive insights into molecular geometry, stereochemistry, and intermolecular interactions. uni-ulm.de
Table 2: Representative Crystallographic Data for an Aniline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.926(2) |
| b (Å) | 17.328(5) |
| c (Å) | 10.9760(14) |
| β (°) | 99.4457(18) |
| Volume (ų) | 2237.4(8) |
| Z | 4 |
Data from a study on N-Dansyl-o-n-pentoxyaniline. bas.bg
The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. For this compound, the primary intermolecular interactions would be hydrogen bonding involving the amino group and potential π-π stacking of the aromatic rings.
Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with neighboring molecules. bas.bg The oxygen atom of the pentyloxy group could also act as a hydrogen bond acceptor. bas.bg In the crystal structure of N-Dansyl-o-n-pentoxyaniline, the crystal structure is stabilized by N-H···O hydrogen bonds. bas.bg
Analysis of the crystal packing of halogen-substituted anilines has shown that the position of the substituent significantly affects the intermolecular interactions and the resulting crystal structure. zlb.de A similar detailed analysis of this compound would provide a comprehensive understanding of its solid-state architecture.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Co-crystallization Studies and Supramolecular Assembly
The study of co-crystals, which are crystalline solids composed of two or more different molecules in a stoichiometric ratio, is a significant area of crystal engineering. mdpi.comnih.govresearchgate.net This approach is utilized to modify the physicochemical properties of molecules, such as solubility and stability, by arranging them in a crystal lattice through non-covalent interactions. nih.govnih.gov The formation of these supramolecular assemblies is governed by interactions weaker than covalent bonds, including hydrogen bonding, π-π stacking, and van der Waals forces. uohyd.ac.in
In the context of this compound, the presence of both a hydrogen bond donor (the -NH2 group) and acceptors (the lone pairs on the nitrogen and ether oxygen), along with an aromatic ring, provides multiple sites for forming supramolecular synthons. researchgate.net Supramolecular synthons are robust and predictable patterns of intermolecular interactions. researchgate.net For aniline derivatives, a common and well-studied interaction is the formation of heterosynthons with carboxylic acids or phenols, often resulting in a stable cyclic hydrogen-bonded motif. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules. These methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during a vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. thermofisher.com Consequently, FT-IR is highly sensitive to polar functional groups, whereas Raman spectroscopy provides valuable information on the carbon backbone and aromatic systems. thermofisher.com
Band Assignment for Characteristic Functional Groups
The vibrational spectrum of this compound exhibits characteristic bands corresponding to its primary functional groups: the amino group, the pentyloxy chain, and the benzene ring. The assignment of these bands can be made with reference to established data for anilines, ethers, and substituted aromatic compounds. vulcanchem.comnih.gov
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3380 | Medium-Strong | N-H Asymmetric Stretch | Amino (-NH₂) |
| 3370 - 3300 | Medium-Strong | N-H Symmetric Stretch | Amino (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Benzene Ring |
| 2955 - 2965 | Strong | C-H Asymmetric Stretch | Alkyl (-CH₃, -CH₂) |
| 2870 - 2880 | Strong | C-H Symmetric Stretch | Alkyl (-CH₃, -CH₂) |
| 1620 - 1600 | Strong | N-H Scissoring / Aromatic C=C Stretch | Amino / Benzene Ring |
| 1510 - 1470 | Strong | Aromatic C=C Stretch | Benzene Ring |
| 1270 - 1230 | Strong | Aryl C-O Asymmetric Stretch | Aryl Ether |
| 1050 - 1020 | Medium | Alkyl C-O Stretch | Alkyl Ether |
| 750 - 730 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) | Benzene Ring |
This table is a representation of expected vibrational frequencies based on data from analogous compounds. vulcanchem.comnih.govresearchgate.net
Hydrogen Bonding Network Probing
FT-IR spectroscopy is particularly effective for studying hydrogen bonding, as the formation of such bonds alters the force constant of the involved vibrations, leading to noticeable spectral shifts. spectroscopyonline.com In this compound, both the nitrogen and the ether oxygen can act as hydrogen bond acceptors, while the N-H groups are primary hydrogen bond donors.
In a condensed phase (liquid or solid), the N-H stretching bands are expected to be broader and shifted to lower frequencies (a "red shift") compared to the gas phase, which is a hallmark of intermolecular hydrogen bonding. spectroscopyonline.com A study of a dansyl derivative of this compound confirmed the presence of N-H···O hydrogen bonds stabilizing the crystal structure, which would be observable in the IR spectrum. bas.bg The magnitude of this shift can provide qualitative information about the strength of the hydrogen-bonding interactions within the sample.
Conformational Isomerism Elucidation
The flexible five-carbon pentyloxy chain attached to the aniline ring can exist in multiple spatial arrangements or conformations due to rotation around its C-C and C-O single bonds. These different conformers, or rotamers (e.g., anti vs. gauche), are energetically distinct and can coexist in equilibrium.
Vibrational spectroscopy can be employed to elucidate this conformational isomerism, as each conformer will have a unique set of vibrational frequencies. The spectral differences are often subtle and may be most apparent in the "fingerprint" region of the spectrum (< 1500 cm⁻¹), particularly in the modes involving the ether linkage (C-O-C) and the methylene (B1212753) (-CH₂-) rocking and twisting vibrations. To resolve the contributions from individual conformers, advanced techniques such as low-temperature or matrix-isolation spectroscopy are often required. These methods "freeze" the molecule in a particular conformation, allowing for its distinct spectrum to be recorded. These experimental approaches, when combined with theoretical density functional theory (DFT) calculations, can provide a detailed assignment of the observed bands to specific conformational isomers. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For this compound (C₁₁H₁₇NO), the calculated exact mass of the neutral molecule is 179.1310 Da. In HRMS, this allows for unambiguous formula determination, distinguishing it from other compounds with the same nominal mass.
In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion ([M]⁺•) or protonated molecule ([M+H]⁺) can undergo characteristic bond cleavages, producing a series of fragment ions. The fragmentation of this compound is expected to be directed by its functional groups: the aniline moiety and the pentyloxy ether group. whitman.edulibretexts.org
Key fragmentation pathways include:
Alpha-cleavage at the ether oxygen: This is a dominant pathway for ethers, involving the loss of the pentyl group. This can occur via loss of a pentyl radical (•C₅H₁₁) to give a fragment at m/z 108, or through a rearrangement involving hydrogen transfer to lose pentene (C₅H₁₀), resulting in a fragment at m/z 109. libretexts.org
Cleavage of the aryl C-O bond: The loss of the entire pentyloxy radical (•OC₅H₁₁) would produce an aminophenyl fragment at m/z 92.
Fragmentation within the pentyl chain: The alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (-CH₂-).
Fragmentation of the aniline core: Following initial fragmentation, the resulting aniline-containing ions can undergo further characteristic cleavages, such as the loss of hydrogen cyanide (HCN), a known pathway for aniline fragmentation. whitman.edu
| m/z (Proposed) | Ion Formula | Description of Loss |
| 179 | [C₁₁H₁₇NO]⁺• | Molecular Ion |
| 109 | [C₆H₇NO]⁺• | Loss of pentene (C₅H₁₀) via rearrangement |
| 108 | [C₆H₆NO]⁺ | Loss of pentyl radical (•C₅H₁₁) |
| 92 | [C₆H₆N]⁺ | Loss of pentyloxy radical (•OC₅H₁₁) |
| 77 | [C₆H₅]⁺ | Loss of NH₂ from a phenyl-containing fragment |
This table presents plausible fragmentation pathways based on established chemical principles. whitman.edulibretexts.orgmassbank.eu
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic spectroscopy, including UV-visible absorption and fluorescence emission techniques, provides critical information about the electronic structure of a molecule. utoronto.ca Absorption of UV or visible light promotes electrons from lower-energy orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO). arxiv.org
The UV-visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic system. These transitions are typically of the π → π* and n → π* type. arxiv.org The aniline chromophore generally displays two main absorption bands:
A high-energy, intense band typically below 250 nm, corresponding to a π → π* transition of the benzene ring.
A lower-energy, less intense band at longer wavelengths (around 280-300 nm), which is also a π → π* transition but is more sensitive to the nature and position of substituents on the ring. arxiv.org
The presence of the electron-donating amino and pentyloxy groups is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. Aniline and many of its derivatives are known to be fluorescent. bas.bg Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to exhibit a broad emission band at a longer wavelength than its absorption maximum. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment and can be used to probe interactions with solvents or other molecules.
| Spectroscopic Parameter | Expected Wavelength/Value | Associated Electronic Transition |
| λmax,1 (Absorption) | ~240 nm | π → π* (Benzene E₂ band) |
| λmax,2 (Absorption) | ~290 nm | π → π* (Benzene B band) |
| λmax (Emission) | > 320 nm | Fluorescence (LUMO → HOMO) |
This table represents typical values for substituted anilines and serves as an illustrative guide. arxiv.orgkuleuven.be
Computational and Theoretical Chemistry of 2 Pentyloxy Aniline
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of 2-(pentyloxy)aniline are largely dictated by the interplay between the aromatic benzene (B151609) ring, the electron-donating amino (-NH₂) group, and the ortho-positioned pentyloxy (-OC₅H₁₁) group. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the pentyloxy group interact with the π-electron system of the benzene ring, significantly influencing the molecule's electronic landscape. chemguide.co.uk This interaction increases the electron density of the ring, affecting its reactivity. chemguide.co.uk
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy and shape of these orbitals are crucial for predicting how a molecule will react. wikipedia.orgyoutube.com
The HOMO represents the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be a π-orbital with significant contributions from the aniline (B41778) nitrogen's lone pair, the pentyloxy oxygen's lone pair, and the benzene ring's π-system. The presence of two electron-donating groups (amino and pentyloxy) raises the energy of the HOMO compared to unsubstituted aniline, making this compound a better electron donor.
The LUMO is the lowest energy orbital that can accept electrons, and it dictates the molecule's ability to act as an electrophile. youtube.com In this compound, the LUMO is anticipated to be a π-antibonding (π*) orbital primarily distributed over the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.org Computational studies on similar aniline derivatives show that electron-donating substituents decrease the HOMO-LUMO gap, which would imply that this compound is more reactive than aniline itself. thaiscience.info
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) |
|---|---|---|---|
| Aniline | -5.15 | -0.25 | 4.90 |
| This compound | -4.85 | -0.18 | 4.67 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov
For this compound, the MEP surface is expected to show:
Negative Regions: The most significant negative potential (typically colored red or yellow) would be localized around the nitrogen and oxygen atoms due to the high electron density from their lone pairs. These areas are the primary sites for electrophilic attack.
Positive Regions: Regions of high positive potential (typically colored blue) would be found around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic attack.
Aromatic Ring: The π-system of the benzene ring will exhibit a moderately negative potential, influenced by the delocalization of electrons from the amino and pentyloxy groups.
This charge distribution highlights the molecule's nucleophilic character, primarily centered on the heteroatoms. researchgate.net
| Molecular Region | Predicted Electrostatic Potential | Potential Reactivity |
|---|---|---|
| Nitrogen Atom (Amino Group) | Strongly Negative | Site for Electrophilic Attack / Protonation |
| Oxygen Atom (Pentyloxy Group) | Strongly Negative | Site for Electrophilic Attack / H-bonding |
| Amino Hydrogens | Strongly Positive | Site for Nucleophilic Attack / H-bonding |
| Aromatic Ring | Moderately Negative | Site for Electrophilic Aromatic Substitution |
Conformational Analysis and Energy Landscapes
The presence of the flexible pentyloxy group introduces significant conformational complexity to the this compound molecule. Conformational analysis is essential for identifying the most stable three-dimensional structures (conformers) and understanding the energy barriers between them.
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. sydney.edu.auwikipedia.org For this compound, the key degrees of freedom that define the PES include the dihedral angles associated with rotation around the C(ring)–O bond, the O–C(alkyl) bond, and the various C–C single bonds within the pentyl chain.
Mapping the PES helps to locate:
Energy Minima: These correspond to stable, low-energy conformers of the molecule.
Saddle Points: These represent the transition states, or the energy barriers, that must be overcome for the molecule to convert from one conformer to another.
To quantitatively assess the stability of different conformers, computational methods such as Ab Initio and Density Functional Theory (DFT) are employed. researchgate.netfz-juelich.de DFT methods, particularly with functionals like B3LYP, are widely used to perform geometry optimizations and frequency calculations for different starting geometries. researchgate.netresearchgate.net
For this compound, these calculations would likely reveal several stable conformers. The relative energies of these conformers are influenced by factors such as:
Steric Hindrance: Repulsion between the bulky pentyloxy group and the adjacent amino group.
Intramolecular Interactions: Potential for weak hydrogen bonding between a hydrogen atom of the amino group and the oxygen atom of the pentyloxy group, which could stabilize certain conformations.
Dispersion Forces: Attractive forces within the folded pentyl chain.
By calculating the energy of each optimized conformer, their relative populations at a given temperature can be predicted using Boltzmann statistics. The conformer with the global minimum energy is the most stable and would be the most abundant.
| Conformer Description | Key Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (Extended Chain) | ~180° (anti) | 0.00 |
| Local Minimum (Gauche Conformer 1) | ~60° (gauche) | 0.85 |
| Local Minimum (Gauche Conformer 2) | ~-60° (gauche) | 0.92 |
| Local Minimum (Folded Chain) | Variable | 1.50 |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to aid in the identification and characterization of molecules like this compound. Theoretical calculations can provide spectra that, when compared with experimental results, help confirm molecular structure and assign spectral features.
DFT calculations are commonly used to predict a variety of spectroscopic parameters:
Vibrational Frequencies: The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in Infrared (IR) and Raman spectra. fz-juelich.de These predicted frequencies correspond to specific molecular motions, such as N-H stretching of the amino group, C-O stretching of the ether linkage, and aromatic ring vibrations.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra. researchgate.net
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. The HOMO-LUMO gap is a primary determinant of the lowest energy electronic transition.
These theoretical predictions serve as a powerful complement to experimental spectroscopic analysis.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | -NH₂ | 3510 |
| N-H Symmetric Stretch | -NH₂ | 3415 |
| C-H Stretch (Aliphatic) | -C₅H₁₁ | 2960 - 2870 |
| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1450 |
| C-O Stretch (Aryl Ether) | Ar-O-C | 1250 |
| C-N Stretch | Ar-NH₂ | 1280 |
GIAO-DFT Calculations of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, coupled with Density Functional Theory (DFT), has become a standard and reliable approach for calculating NMR shielding tensors and, subsequently, chemical shifts. nih.govresearchgate.net
The methodology involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). Following geometry optimization, the GIAO method is employed to compute the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
δ_sample = σ_ref - σ_sample
While specific GIAO-DFT calculations for this compound are not available in the cited literature, the expected chemical shifts can be predicted based on the known effects of alkoxy and amino substituents on the aniline ring. The pentyloxy group, being an electron-donating group, is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the corresponding protons and carbons. The amino group further contributes to this shielding effect.
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on GIAO-DFT calculations for analogous compounds.
Interactive Table 1: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.7 - 7.2 | 115 - 125 |
| Aromatic C-N | - | 140 - 150 |
| Aromatic C-O | - | 150 - 160 |
| -O-CH₂- | 3.9 - 4.1 | 65 - 75 |
| Methylene (B1212753) (-CH₂-) | 1.3 - 1.8 | 20 - 40 |
| Methyl (-CH₃) | 0.9 - 1.0 | 10 - 15 |
| -NH₂ | 3.5 - 4.5 | - |
Note: These values are estimates for illustrative purposes. Actual experimental and calculated values may vary.
Vibrational Frequency Calculations and Normal Mode Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting vibrational frequencies and aiding in the assignment of experimental spectra. For this compound, a full geometry optimization would first be performed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the minimum energy structure. asianpubs.orgglobalresearchonline.net
Following optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. asianpubs.org
Normal mode analysis further dissects these vibrations, describing the specific atomic motions for each frequency. For this compound, key vibrational modes would include:
N-H stretching of the amino group.
C-H stretching of the aromatic ring and the pentyloxy chain.
C-O-C stretching of the ether linkage.
C-N stretching.
Aromatic ring breathing and deformation modes.
Studies on aniline and its derivatives show excellent agreement between scaled DFT-calculated frequencies and experimental data. aip.orgnih.gov An illustrative table of calculated vibrational frequencies for key functional groups in a molecule like this compound is provided below.
Interactive Table 2: Illustrative Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description of Atomic Motion |
| N-H Asymmetric Stretch | ~3500 | Asymmetric stretching of the two N-H bonds. |
| N-H Symmetric Stretch | ~3400 | Symmetric stretching of the two N-H bonds. |
| Aromatic C-H Stretch | ~3050 | Stretching of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | ~2950 | Stretching of the C-H bonds in the pentyloxy group. |
| C=C Aromatic Ring Stretch | ~1600 | In-plane stretching of the carbon-carbon bonds in the ring. |
| N-H Scissoring (Bending) | ~1620 | In-plane bending motion of the -NH₂ group. |
| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the ether linkage. |
| C-N Stretch | ~1280 | Stretching of the bond between the ring and the nitrogen. |
Note: These are representative frequencies based on calculations of similar aniline derivatives. asianpubs.orgaip.org
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. studysmarter.co.uksolubilityofthings.combritannica.com It postulates that reactants are in equilibrium with an activated complex, or transition state, which is the highest energy point along the reaction coordinate. fiveable.mefiveable.me Computational chemistry is a powerful tool for locating these transition states and mapping the potential energy surface of a reaction.
To elucidate a reaction mechanism involving this compound, computational methods are used to map the reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and the transition states that connect them. The process typically begins with a hypothesis about the reaction mechanism.
The geometries of the reactants and products are optimized to find their minimum energy structures. Then, a search for the transition state structure is performed using various algorithms. Once a transition state is located, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants.
Ea = E_transition_state - E_reactants
A potential energy surface diagram can be constructed to visualize the entire reaction pathway, showing the relative energies of reactants, transition states, intermediates, and products. This map provides critical insights into the reaction's feasibility and kinetics. For example, in a hypothetical electrophilic substitution reaction on the this compound ring, calculations could determine whether the substitution is more likely to occur at the ortho or para position relative to the amino group by comparing the activation barriers for each pathway.
Chemical reactions are often significantly influenced by the solvent environment. aip.org Molecular Dynamics (MD) simulations provide a method to study these solvent effects at an atomic level by simulating the motion of the solute and a large number of explicit solvent molecules over time. easychair.orgosti.gov
In the context of a reaction involving this compound, MD simulations can be used to understand how solvent molecules organize around the reactant and the transition state. This can reveal specific solute-solvent interactions, such as hydrogen bonding, that may stabilize or destabilize the transition state relative to the reactants, thereby altering the activation energy. chemrxiv.orgpatsnap.com
The simulation begins by placing the solute (e.g., this compound and another reactant) in a box filled with solvent molecules. The interactions between all atoms are described by a force field. The system's trajectory is then calculated by integrating Newton's equations of motion. By analyzing these trajectories, properties such as the radial distribution function can be calculated to understand the solvent structure around the solute.
Furthermore, by using quantum mechanics/molecular mechanics (QM/MM) methods, the reacting species can be treated with a higher level of theory (QM) while the solvent is treated classically (MM). This hybrid approach allows for the study of bond-breaking and bond-forming processes in a realistic solvent environment, providing a more accurate picture of the reaction kinetics in solution.
Applications in Advanced Materials Science and Catalysis Non Biomedical Focus
Polymer and Copolymer Chemistry
The aniline (B41778) unit is the basis for one of the most studied classes of conducting polymers, polyaniline (PANI). ntu.edu.tw The introduction of substituents onto the aniline ring, such as the pentyloxy group, is a key strategy for modifying the properties of the resulting polymers.
Conductive polymers are characterized by a backbone of alternating single and double bonds, creating a conjugated system that allows for electron movement. ntu.edu.tw Polyaniline is typically synthesized through the oxidative polymerization of aniline monomers. ntu.edu.twnih.gov This process can be achieved through chemical methods, often using an oxidant like ammonium (B1175870) persulfate in an acidic medium, or via electrochemical polymerization where the monomer is oxidized at an anode surface. ntu.edu.twnih.gov
While research specifically detailing the homopolymerization of 2-(pentyloxy)aniline is not widespread, the principles of aniline polymerization are directly applicable. The synthesis would involve the oxidation of the this compound monomer to form radical cations, which then couple to build the polymer chain. The pentyloxy substituent is expected to significantly influence the polymer's characteristics. A primary benefit of such alkoxy groups is the improved solubility of the resulting polymer in common organic solvents, which is a major challenge with unsubstituted polyaniline and facilitates easier processing and film formation. Recently, two-dimensional polyaniline (2DPANI) has been synthesized, showing exceptional conductivity both within its planes and across layers, a significant advancement in conducting polymer research. mpg.de
Electroactive polymers are materials that change their properties in response to an electric field. Polyaniline and its derivatives are well-known for their electroactive and chromogenic (color-changing) behaviors. ntu.edu.tw These properties stem from the ability of the polymer to exist in different oxidation states, each with a distinct color and conductivity level. ntu.edu.tw
Films made from polymers of substituted anilines can be fabricated for various applications. researchgate.net The incorporation of the pentyloxy group into the polymer backbone can modulate these electroactive and chromogenic properties. For instance, the steric and electronic effects of the substituent can alter the potential at which redox switching occurs and influence the stability of the different oxidation states. Electroactive polymer films derived from aniline and its derivatives have garnered significant interest due to their electronic, optical, and chemical properties, though practical device translation has been limited by challenges in optimizing multiple characteristics in a single material. researchgate.net Copolymerization of aniline with substituted monomers is a strategy used to fine-tune these properties and control the internal structure of the films. researchgate.net
The development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on designing and synthesizing functional polymers and copolymers. hadziiteam.com Copolymers containing aniline-based structures are explored for these applications due to their tunable electronic properties. urfu.ru The goal is to create materials that can serve as charge transport layers, semiconductors, or emissive components. sigmaaldrich.comrsc.org
Copolymerizing this compound with other monomers offers a pathway to create materials with tailored properties for organic electronics. The pentyloxy group can enhance processability and influence the solid-state packing of the polymer chains, which is critical for efficient charge transport in OFETs. researchgate.net In the context of OLEDs, related alkoxy-substituted aromatic compounds are used in hole transport layers. sigmaaldrich.com The ability to form copolymers allows for the integration of different functional units, combining, for example, the conductivity of a polyaniline-type segment with the luminescent properties of another comonomer to create multifunctional materials for advanced devices. hadziiteam.comrsc.org
Liquid Crystalline Materials Development
The rigid core and flexible terminal chains of molecules based on this compound are characteristic features of liquid crystal-forming compounds (mesogens). These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal.
The pentyloxyaniline structure is a common component in the synthesis of Schiff base liquid crystals. These are typically prepared through the condensation reaction of an aniline derivative with a substituted benzaldehyde (B42025). sapub.org The resulting N-(benzylidene)aniline core is a classic mesogenic unit. The pentyloxy group, acting as a flexible terminal chain, is crucial for inducing and stabilizing liquid crystalline phases. sapub.org
For example, homologous series of N-(p-n-alkoxybenzylidene)-p-n-pentyloxyanilines (nO.O5) have been synthesized and studied extensively. researchgate.net In these compounds, the pentyloxyaniline moiety provides one of the terminal flexible chains. Research has shown that the length of the opposing alkoxy chain (n) has a significant impact on the type of liquid crystal phase (mesophase) observed and the temperature range over which it is stable. researchgate.net Similarly, star-shaped macromolecules incorporating pentyloxy aniline derivatives have been shown to exhibit nematic liquid crystal phases. ajchem-a.com
Table 1: Phase Transition Temperatures for a Homologous Series of Azo-Ester Liquid Crystals Containing a 4-(pentyloxy)aniline Moiety growingscience.com This table shows the effect of varying the terminal alkoxy chain length on the thermal transitions of the liquid crystals.
| Compound | Variable Alkoxy Group (-OCnH2n+1) | Transition | Temperature (°C) |
| E1 | n-pentyloxy (n=5) | Cr → N | 112.8 |
| N → I | 189.1 | ||
| E2 | n-hexyloxy (n=6) | Cr → N | 101.6 |
| N → I | 187.6 |
Cr = Crystalline Solid, N = Nematic Phase, I = Isotropic Liquid
Thermotropic liquid crystals exhibit phase transitions dependent on temperature, while lyotropic liquid crystals show phase transitions based on concentration in a solvent. researchgate.netresearchgate.net Derivatives of pentyloxyaniline are primarily used in the design of thermotropic liquid crystals. ajchem-a.comtandfonline.com The anisometric (rod-like) shape of molecules derived from pentyloxyaniline is a key factor in the formation of these phases. researchgate.net
The design of these materials involves balancing the rigid aromatic core with flexible terminal alkyl or alkoxy chains, such as the pentyloxy group. This balance determines the thermal stability of the mesophases. ajchem-a.com For instance, studies on N-(p-n-alkoxybenzylidene)-p-n-pentyloxyanilines show that varying the chain lengths can induce different thermotropic phases, such as nematic and smectic phases. researchgate.net The nematic phase has long-range orientational order, while the smectic phase has both orientational order and some degree of positional order in layers. researchgate.net Longer chain homologues in these series often favor the formation of more ordered smectic phases. researchgate.netresearchgate.net
Table 2: Mesophase Behavior of N-(p-n-alkoxybenzylidene)-p-n-pentyloxyanilines (nO.O5 Series) researchgate.net This table illustrates how the liquid crystal phase behavior changes with the length of the 'n' alkoxy chain.
| Compound (nO.O5) | 'n' value (Chain Length) | Mesophase Behavior |
| 1O.O5 - 5O.O5 | 1 to 5 | Monotropic Liquid Crystal Phase |
| 6O.O5 - 15O.O5 | 6 to 15 | Enantiotropic Liquid Crystal Phases |
| 16O.O5 | 16 | Monotropic Liquid Crystal Phase |
| 18O.O5 | 18 | Non-Liquid Crystal |
Monotropic phases are observed only upon cooling, while enantiotropic phases are observed on both heating and cooling.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The structural characteristics of this compound make it an intriguing candidate for ligand design in catalysis. The aniline nitrogen can coordinate to a metal center, while the ortho-pentyloxy group can sterically and electronically tune the catalytic pocket, influencing the activity, selectivity, and stability of the resulting metal complex.
Asymmetric Catalysis with Chiral this compound Derivatives
Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer chiral molecules. sigmaaldrich.com This is typically achieved using chiral catalysts, often metal complexes bearing chiral ligands. rsc.orgnih.gov Chiral 1,2-diamines and their derivatives are well-established as powerful ligands in transition metal-catalyzed asymmetric reactions. orgsyn.org
While direct catalytic applications of chiral this compound are not extensively documented, its structure is analogous to other privileged backbones used in asymmetric synthesis. The synthesis of chiral ligands often starts from commercially available chiral precursors like amino alcohols or diamines. sigmaaldrich.comnih.gov Conceptually, a chiral derivative of this compound could be synthesized and incorporated into a ligand framework, such as a bisoxazoline (BOX) or Salen-type ligand. The presence of the chiral center, combined with the steric bulk of the pentyloxy group, could create a well-defined chiral environment around a metal center. This architecture would be expected to induce enantioselectivity in a variety of transformations, including cyclopropanation, Diels-Alder reactions, and asymmetric alkylations. nih.gov The atroposelective synthesis of axially chiral anilides, for instance, has been achieved using palladium catalysis with chiral ligands, demonstrating the utility of aniline-derived scaffolds in creating highly controlled three-dimensional catalytic sites. researchgate.net
Cross-Coupling Reactions Facilitated by this compound-Metal Complexes
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds. rsc.orgresearchgate.netnih.gov The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. Aniline derivatives can play a dual role in these reactions, serving either as substrates or as integral components of the ligand itself. beilstein-journals.orgrsc.org When incorporated into a ligand, the aniline moiety can modulate the electronic properties and steric environment of the catalyst. mdpi.com
The this compound scaffold is well-suited for creating N-heterocyclic carbene (NHC) or phosphine-based ligands. For instance, [(NHC)PdCl2(aniline)] complexes have been shown to be highly active and stable precatalysts for various cross-coupling reactions. [17(from first search)] The introduction of a 2-alkoxy group, such as pentyloxy, can influence catalytic activity. Studies on related Schiff-base complexes have shown that alkoxy substituents on the aniline ring can affect polymerization rates and catalyst activity. wikipedia.org The electron-donating nature of the pentyloxy group would increase electron density at the metal center, which can facilitate the rate-limiting oxidative addition step in many catalytic cycles. Furthermore, its steric bulk can promote the final reductive elimination step, releasing the product and regenerating the active catalyst.
Below is a table of representative palladium-catalyzed cross-coupling reactions where aniline-type ligands or substrates are pivotal, illustrating the chemical space where this compound-derived ligands could operate.
| Reaction Type | Catalyst/Ligand System | Substrates | Key Finding | Reference |
| Suzuki-Miyaura Coupling | [Pd(OAc)2] / α-aminophosphonate ligand | Aryl bromides/chlorides + Aryl boronic acids | (N,O)-chelate intermediates from the ligand may enhance steric hindrance and electronic density, favoring the reaction. | [9(from first search)] |
| Buchwald-Hartwig Amination | [Pd(IPr)(AN)Cl2] (AN = aniline) | Amides + Arylboronic acids | Aniline-stabilized Pd(II)-NHC complexes serve as highly active and versatile precatalysts. | [17(from first search)] |
| C-H Functionalization | Pd(OAc)2 / Xantphos | N-aryl-2-aminopyridines + Alkynes | The pyridyl group on the aniline derivative acts as a directing group, facilitating intramolecular cyclization. | beilstein-journals.org |
| α-Arylation of Ketones | Palladium(II) / PYA N,N'-bidentate ligand | Ketones + Aryl halides | Nitrogen-based ligands provide a sustainable alternative to phosphines, with good selectivity and activity. | mdpi.com |
This table is interactive. Click on headers to sort.
Development of Catalytically Active Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov Their high surface area, tunable pore sizes, and the potential for chemical functionalization make them excellent candidates for heterogeneous catalysis. [15, 31(from first search)] The properties of a MOF are largely determined by the organic linker. mdpi.com
Amine-functionalized linkers are frequently incorporated into MOFs to enhance catalytic activity. [1, 39(from first search)] The amine group can act as a basic catalytic site, serve as a point for post-synthetic modification, or modulate the electronic environment of the framework's metal nodes. A dicarboxylic acid derivative of this compound could be synthesized and used as a functionalized organic linker to construct novel MOFs. The pentyloxy chains would project into the pores of the framework, creating a hydrophobic microenvironment. This could be advantageous for catalysis involving non-polar substrates, promoting their concentration within the pores and potentially leading to enhanced reaction rates and selectivity. The aniline nitrogen could either remain free as a basic site or be used to anchor additional catalytic species. Research has shown that linkers containing amine functionalities are attractive for applications in catalysis and gas adsorption. wikipedia.org
| MOF System | Amine-Functionalized Linker | Application | Function of Amine Group | Reference |
| UiO-67 Type MOFs | Amine-substituted biphenyldicarboxylate | Heterogeneous catalysis, CO2 adsorption | Coordination to metal centers, modification of pore chemistry | wikipedia.org |
| PCN-700 | Cu-coordinated 2,2′-bipyridine-5,5′-dicarboxylate | Size-selective aerobic alcohol oxidation | Forms part of the catalytic active center | mdpi.com |
| MUV-101(Fe) | Trimesic acid (BTC) with aniline as guest molecule | Epoxide ring-opening amination | Aniline acts as the nucleophilic substrate, testing the Brønsted acidity of the MOF. | [14(from first search)] |
| Amine-functionalized MOFs | NH2-MIL-125-Ti | Mixed matrix membranes for gas separation | The amine's lone-pair electrons interact with π* orbitals, altering electronic densities. | [3(from first search), 5(from first search)] |
This table is interactive. Click on headers to sort.
Sensor Technologies and Chemoresponsive Materials
The electronic properties and structural versatility of the this compound scaffold make it a valuable component in the design of materials that respond to chemical stimuli, particularly for sensor applications.
Development of Organic Chemo-sensors for Chemical Analytes
Fluorescent chemo-sensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or wavelength. scirp.orgmdpi.com Many of these sensors operate on principles like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET sensor, the molecule consists of a fluorophore (the light-emitting part) linked to a receptor (the analyte-binding part). In the "off" state, the receptor quenches the fluorophore's emission via electron transfer. Binding of an analyte to the receptor alters its electronic properties, inhibiting the PET process and turning the fluorescence "on".
Aniline and its derivatives are frequently used as receptor components or as part of the signaling unit in such chemo-sensors. [19(from first search)] The lone pair of electrons on the aniline nitrogen makes it an effective electron donor, and its basicity can be tuned by substituents on the aromatic ring. The this compound moiety is particularly suitable for this purpose. The electron-donating pentyloxy group enhances the electron-donating capacity of the aniline nitrogen, which can be crucial for the PET mechanism. Furthermore, the long alkyl chain improves solubility in the organic solvents and polymer matrices often used to fabricate sensor devices. [11(from first search)]
Fluorescent Probes and Indicators Incorporating this compound Scaffolds
The practical application of these principles has been demonstrated in the synthesis of specific fluorescent probes. A notable example is the creation of N-Dansyl-o-n-pentoxyaniline, a fluorescent compound synthesized by reacting this compound with dansyl chloride. [2(from first search)] Dansyl chloride is a well-known fluorophore whose emission is highly sensitive to its local environment. [2(from first search)]
In this synthesized probe, the this compound fragment acts as a modulating scaffold for the dansyl fluorophore. The combination creates a molecule with intriguing properties for potential applications in chemical sensing. [2(from first search)] The synthesis involves a classical three-step process, starting with the alkylation of o-nitrophenol, followed by catalytic transfer hydrogenation to produce this compound, and finally, reaction with dansyl chloride. [2(from first search)] The resulting probe molecule, 5-(dimethylamino)-N-(2-(pentyloxy)phenyl)naphthalene-1-sulfonamide, benefits from the high fluorescence quantum yield of the dansyl group and the structural and solubility-enhancing characteristics conferred by the this compound moiety. [2(from first search)] Such probes are foundational for developing sensors to detect and quantify specific analytes in complex mixtures.
| Probe Component | Chemical Name | Function in the Probe | Reference |
| Scaffold | This compound | Modulates electronic properties, enhances solubility | [2(from first search)] |
| Fluorophore | Dansyl chloride | Reporter unit, provides strong fluorescence emission | [2(from first search)] |
| Final Probe | 5-(dimethylamino)-N-(2-(pentyloxy)phenyl)naphthalene-1-sulfonamide | Fluorescent compound for potential sensing applications | [2(from first search)] |
This table is interactive. Click on headers to sort.
Dye and Pigment Chemistry
The synthesis of new organic dyes and pigments is a continuous endeavor, driven by the need for materials with specific colors, stability, and photophysical properties for various applications, including high-performance coatings, printing inks, and functional materials. Aniline derivatives are fundamental building blocks in this field, often serving as the diazo component in azo dyes or as a key amine in the synthesis of other chromophore systems. The presence of the electron-donating pentyloxy group in the ortho position to the amine in this compound can be expected to influence the electronic properties and, consequently, the color of the resulting dyes.
The primary amino group of this compound is a versatile handle for the synthesis of various classes of chromophores and fluorophores. One notable example is its use in the creation of fluorescent probes. For instance, this compound can be reacted with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to produce N-Dansyl-o-n-pentoxy aniline. rsc.org This reaction forms a stable sulfonamide linkage, covalently attaching the highly fluorescent dansyl group to the this compound moiety.
The general approach to synthesizing such derivatives involves the diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich partner, such as phenols or other aromatic amines, to form azo dyes. derpharmachemica.comnih.gov Another common method is the condensation reaction of the amine with carbonyl compounds to form Schiff bases, which themselves can be colored compounds or intermediates for more complex dye structures. researchgate.netscirp.orgmdpi.com
Table 1: Examples of Chromophores and Fluorophores Potentially Derived from this compound
| Derivative Class | General Synthetic Route | Potential Chromophore/Fluorophore |
| Azo Dyes | Diazotization of this compound and coupling with a suitable aromatic compound (e.g., naphthol derivatives). derpharmachemica.comnih.gov | Azo compounds with varying shades depending on the coupling partner. |
| Schiff Bases | Condensation of this compound with an aromatic aldehyde or ketone. researchgate.netscirp.orgmdpi.com | Imines (azomethines) which can exhibit color and serve as ligands for metal-complex dyes. |
| Sulfonamides | Reaction of this compound with a sulfonyl chloride bearing a fluorescent group (e.g., dansyl chloride). rsc.org | Fluorescent probes like N-Dansyl-o-n-pentoxy aniline. |
This table is illustrative and based on general synthetic principles of dye chemistry, as specific research on a broad range of dyes from this compound is limited.
The color of a dye is intrinsically linked to its molecular structure, specifically the nature of its chromophore, auxochromes, and the extent of the conjugated π-electron system. The absorption of light in the visible region is what imparts color, and this is governed by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye molecule.
In dyes derived from this compound, the aniline ring and the azo group (in azo dyes) or azomethine group (in Schiff bases) form the basic chromophore. The pentyloxy group (–OC5H11) acts as an auxochrome, an electron-donating group that can modify the color. By donating electron density to the aromatic ring through resonance, the pentyloxy group raises the energy of the HOMO. This generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer absorption wavelengths), which deepens the color of the dye. For example, the introduction of an alkoxy group on an aniline-based dye typically shifts the color towards the red end of the spectrum compared to an unsubstituted aniline dye.
The position of the pentyloxy group is also critical. In this compound, its ortho position relative to the amino group can lead to steric effects that may influence the planarity of the resulting dye molecule. A loss of planarity can disrupt the conjugation, potentially causing a hypsochromic shift (a shift to shorter wavelengths) and a decrease in color intensity (molar absorptivity).
Table 2: Predicted Influence of Structural Modifications on the Color of Dyes Derived from this compound
| Structural Feature | Modification | Predicted Effect on Color | Rationale |
| Auxochrome | Presence of ortho-pentyloxy group | Bathochromic shift (deepening of color) | The electron-donating nature of the alkoxy group raises the HOMO energy level, narrowing the HOMO-LUMO gap. |
| Conjugation Length | Increasing the size of the conjugated system in the coupling partner | Bathochromic shift | A larger π-system delocalizes the electrons more effectively, lowering the HOMO-LUMO gap. |
| Substituents on Coupling Partner | Addition of electron-withdrawing groups (e.g., -NO2) | Bathochromic shift | Creates a "push-pull" system, further reducing the HOMO-LUMO gap and enhancing color. |
| Molecular Planarity | Steric hindrance from the ortho-pentyloxy group | Potentially hypsochromic shift and reduced color intensity | Twisting of the molecular structure can disrupt π-orbital overlap, increasing the HOMO-LUMO gap. |
This table is based on established principles of color chemistry, as specific comparative studies on a homologous series of dyes derived from this compound are not widely available in published literature.
Advanced Analytical Methodologies for 2 Pentyloxy Aniline Purity and Reaction Monitoring Non Dosage/non Clinical
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of 2-(pentyloxy)aniline due to its versatility in separating complex mixtures. humanjournals.com Method development often focuses on achieving high resolution, sensitivity, and accuracy.
Gradient Elution Optimization for Isomer Separation
The separation of positional isomers of this compound from other aniline (B41778) derivatives can be challenging due to their similar chemical properties. welch-us.com Gradient elution in reversed-phase HPLC is a powerful tool to resolve these isomers. By systematically varying the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, a separation can be optimized.
For instance, a method could start with a higher proportion of the aqueous phase, allowing more polar compounds to elute first. As the gradient progresses, the increasing concentration of the organic solvent elutes less polar compounds, including the isomers of pentyloxyaniline. The choice of a stationary phase is also critical; columns with phenyl or pentafluorophenyl (PFP) ligands can enhance separation through π-π interactions with the aromatic rings of the analytes. welch-us.com
Table 1: Illustrative HPLC Gradient for Isomer Separation
| Time (minutes) | % Acetonitrile | % Water (with 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 30 | 70 | 1.0 |
| 10.0 | 80 | 20 | 1.0 |
| 12.0 | 80 | 20 | 1.0 |
| 12.1 | 30 | 70 | 1.0 |
| 15.0 | 30 | 70 | 1.0 |
This table represents a hypothetical gradient program. Actual conditions would require empirical optimization.
Chiral HPLC for Enantiomeric Purity Assessment of Derivatives
While this compound itself is not chiral, its derivatives formed in subsequent reactions may be. Assessing the enantiomeric purity of these derivatives is crucial. Chiral HPLC is the premier technique for this purpose, capable of separating enantiomers which are otherwise identical in most physical and chemical aspects. humanjournals.com
This is typically achieved using a chiral stationary phase (CSP). chiralpedia.com These phases create a chiral environment where the enantiomers have different affinities, leading to different retention times. Pirkle-type columns, for example, are effective for a wide range of compounds including amines and their derivatives. phenomenex.com Alternatively, derivatization of the analyte with a chiral derivatizing agent, such as Marfey's reagent, can form diastereomers which are then separable on a standard reversed-phase column. juniperpublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
For the analysis of volatile derivatives of this compound or for monitoring reactions at high temperatures, GC-MS is a highly effective technique. googleapis.com The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a molecular fingerprint, allowing for definitive identification. ajol.info
To enhance volatility and improve chromatographic peak shape, derivatization of the aniline functional group is often necessary. researchgate.net This can involve reactions like acylation or silylation. The choice of GC column is also important, with different stationary phases offering varying selectivities. nih.gov
Table 2: Typical GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 amu |
| Transfer Line Temp | 280 °C |
This table provides an example set of parameters. Specific conditions would need to be optimized for the particular derivatives being analyzed.
Spectrophotometric Quantification in Chemical Reaction Kinetics
UV-Visible spectrophotometry offers a simple and rapid method for quantifying this compound in solution, which is particularly useful for monitoring the kinetics of chemical reactions. nih.gov The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
This compound exhibits characteristic UV absorbance due to its aromatic structure. researchgate.net By monitoring the change in absorbance at a specific wavelength over time, the rate of its consumption or formation in a reaction can be determined. For instance, in a reaction where this compound is consumed, a decrease in its characteristic absorbance would be observed.
In some cases, derivatization reactions that produce a colored product can be employed to shift the absorbance to the visible region, minimizing interference from other UV-absorbing species. researchgate.net For example, the reaction of aromatic amines with reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) can form colored charge-transfer complexes suitable for spectrophotometric analysis. nih.gov
Electrochemical Analytical Techniques for Redox Behavior Studies
Electrochemical techniques, such as cyclic voltammetry, are valuable for studying the redox behavior of this compound. rsc.org These methods involve applying a potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound.
The aniline moiety in this compound can be electrochemically oxidized. srce.hr The potential at which this oxidation occurs can be influenced by factors such as the solvent, electrolyte, and the nature of the electrode surface. researchgate.net Studying this redox behavior is important for understanding its potential role in electron transfer reactions and for developing electrochemical sensors. For example, the electropolymerization of aniline and its derivatives on an electrode surface can be monitored using cyclic voltammetry. researchgate.netmdpi.com
Development of Certified Reference Materials for Research Standards
Certified Reference Materials (CRMs) are highly characterized and stable materials with one or more certified property values. alfa-chemistry.com In the context of this compound research, CRMs are essential for the validation and calibration of analytical methods. nih.gov They serve as a benchmark to ensure the accuracy and comparability of results between different laboratories and over time.
The development of a CRM for this compound would involve its synthesis in high purity, followed by a rigorous characterization process. nih.gov This would include identity confirmation and purity assessment using a combination of analytical techniques like HPLC, GC-MS, NMR, and elemental analysis. The stability of the material under specified storage conditions would also need to be established. Having such a standard available would significantly enhance the quality and reliability of research involving this compound. parkesscientific.com
Environmental Transformation Pathways Excluding Ecotoxicity and Safety Implications
Photolytic Degradation Mechanisms Under Simulated Environmental Conditions
Photodegradation involves the breakdown of molecules by absorbing light energy, particularly UV radiation from sunlight. nih.gov For aromatic amines like 2-(pentyloxy)aniline, this process can be initiated by direct absorption of photons, leading to excited electronic states that undergo chemical reactions.
For example, photoinduced electron transfer studies on p-substituted anilines have determined quantum yields for this specific process. rsc.org It has been noted that electron-withdrawing substituents on the phenyl ring tend to decrease the quantum yield of photolysis. lippertt.ch In a study on aniline-2,5-disulfonic acid, the quantum yield for its transformation via desulfonation was 0.46 in deoxygenated solutions, but dropped to 9.0 x 10⁻³ in the presence of oxygen, highlighting the significant role of the reaction environment. researchgate.net The quantum yield for the photolysis of a mifepristone (B1683876) analogue containing a dimethylaniline group was found to be 0.14. acs.org
Table 1: Photochemical Quantum Yields for Selected Substituted Anilines (Illustrative Data) This table presents data for related compounds to illustrate the range of quantum yields.
| Compound | Conditions | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Aniline-2,5-disulfonic acid | 254 nm, deoxygenated H₂O | 0.46 | researchgate.net |
| Aniline-2,5-disulfonic acid | 254 nm, oxygenated H₂O | 0.009 | researchgate.net |
| 1-(p-Nitrophenyl)-3,3-diethyl-triazene | 308 nm, THF | 0.003 | lippertt.ch |
| 1-(p-Dimethylaminophenyl)-3,3-diethyl-triazene | 308 nm, THF | 0.106 | lippertt.ch |
| Mifepristone-CyHQ conjugate (31) | KMOPS buffer | 0.14 | acs.org |
The photodegradation of alkoxy anilines can proceed through several pathways, including cleavage of the ether bond, transformation of the amino group, and reactions on the aromatic ring.
Ether Bond Cleavage: The C-O bond of the pentyloxy group is a potential site for photolytic cleavage, which would yield 2-aminophenol (B121084) and a pentyl radical.
Amino Group Transformation: The amino group can be oxidized. For instance, the photo-assisted oxidation of aniline (B41778) using mercury(II) oxide as a photo-oxidant has been shown to produce azobenzene. researchgate.net This suggests that this compound could dimerize to form the corresponding azo compound under certain photolytic conditions.
Ring Substitution/Transformation: In a study on 2-bromo-4-methoxyaniline, UV exposure resulted in debromination to form 4-methoxyaniline, indicating that substituents on the ring can be photolytically removed.
Radical-Mediated Reactions: The photolysis of substituted anilines often proceeds through a radical decomposition mechanism. lippertt.ch These highly reactive radicals can then react with solvents, oxygen, or other molecules to form a variety of secondary products. For example, the photolysis of N-(α-trichloromethyl-p-methoxybenzyl)-p-methoxyaniline results in a complex mixture of degradation products. researchgate.net
Oxidative Degradation in Aqueous and Atmospheric Media
In the environment, this compound is susceptible to attack by highly reactive oxidative species like hydroxyl radicals (•OH) and ozone (O₃). These reactions are primary pathways for the degradation of organic pollutants in both water and the atmosphere.
Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with most organic compounds. researchgate.net The reaction of •OH with anilines can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from the amino group. For aniline itself, the estimated atmospheric half-life due to reaction with •OH is only about 2 hours. dcceew.gov.au Studies on 4-methyl aniline have shown that its reaction with •OH is significantly faster than that of toluene (B28343) but slower than that of aniline. mdpi.com The rate constants for the gas-phase reactions of •OH with alkoxy esters have also been determined, showing that the ether linkage is a site of reactivity. acs.org Given these findings, this compound is expected to react quickly with hydroxyl radicals.
Ozone (O₃): Ozone is another important oxidant, particularly in water treatment processes and atmospheric chemistry. The reaction of ozone with anilines is highly dependent on the substituents. Electron-donating groups, such as the alkoxy group in this compound, generally increase the reactivity towards ozone. Research on p-methoxyaniline showed a high reactivity with ozone. nih.govrsc.org The reaction can involve electrophilic attack on the aromatic ring or an electron transfer reaction. nih.gov
Table 2: Rate Constants for the Reaction of Substituted Anilines with Oxidants This table includes data for related compounds to infer the reactivity of this compound.
| Compound | Oxidant | Rate Constant (k) | Reference |
|---|---|---|---|
| Aniline | •OH (gas phase) | ~1.2 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | researchgate.net |
| 4-Methyl Aniline | •OH (gas phase) | 2.16 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | mdpi.com |
| Aniline | O₃ (aqueous) | 1.2 x 10⁵ M⁻¹ s⁻¹ | nih.gov |
| p-Methoxyaniline | O₃ (aqueous) | 2.4 x 10⁶ M⁻¹ s⁻¹ | nih.gov |
The oxidation of this compound likely involves initial attacks at three key sites: the amino group, the aromatic ring, and the pentyloxy side chain.
Attack on the Amino Group: Oxidation of the amino group can lead to the formation of an aminyl radical. These radicals can subsequently dimerize to form azo or azoxy compounds. nih.gov
Attack on the Aromatic Ring: Hydroxyl radical addition to the aromatic ring is a major pathway for anilines, leading to the formation of hydroxylated intermediates (aminophenols). nih.gov Subsequent ring-opening reactions can occur, eventually leading to the formation of smaller organic acids and mineralization to CO₂ and water.
Attack on the Ether Linkage: The ether bond can be a site for oxidative attack. For p-methoxyaniline, it is proposed that ozonation can lead to an electron transfer reaction at the aromatic ring, forming a carbon-centered radical cation. uni-due.de This could facilitate the cleavage of the ether bond. Oxidation of the aliphatic pentyl chain is also possible, leading to hydroxylated or carbonylated intermediates.
Biodegradation Pathways by Model Microorganisms
Biodegradation is a crucial environmental process where microorganisms break down organic compounds. For this compound, the most probable initial step is the cleavage of the ether bond, a common strategy employed by bacteria to degrade ether-containing aromatic compounds. nih.gov
The biodegradation of phenoxyalkanoic acid herbicides, which also contain an ether linkage to an aromatic ring, is well-documented. nih.gov Bacteria such as Sphingomonas herbicidovorans and Cupriavidus oxalaticus are known to cleave the ether bond as the first step in their metabolic pathway. acs.orgasm.org This initial cleavage of this compound would likely be catalyzed by an etherase or a similar dioxygenase enzyme, yielding 2-aminophenol and pentanol .
Following the initial ether cleavage, the resulting intermediates would be channeled into common metabolic pathways:
2-Aminophenol Degradation: 2-aminophenol is a known intermediate in the degradation of various aromatic compounds. It is typically further hydroxylated to form a catechol derivative, which then undergoes aromatic ring cleavage. The ring is opened by dioxygenase enzymes via either an ortho- or meta-cleavage pathway, leading to intermediates that can enter the Krebs cycle. microbiologyjournal.org
Pentanol Degradation: Pentanol, a simple alcohol, is readily biodegradable by a wide range of microorganisms. It would be oxidized sequentially to pentanal and then to pentanoic acid, which is then metabolized via β-oxidation.
Several bacterial genera have demonstrated the ability to degrade anilines and related ether compounds. Pseudomonas, Acinetobacter, and Bacillus species are frequently implicated in the degradation of anilines and chloroanilines. nih.govijcrar.compjmonline.org Furthermore, the degradation of ether compounds like methyl tert-butyl ether (MTBE) often occurs via co-metabolism, where the bacteria utilize a primary substrate (like an n-alkane) for growth while fortuitously degrading the ether compound. rsc.org It is plausible that the biodegradation of this compound in some environments could be enhanced by the presence of other carbon sources.
Identification of Microbial Transformation Products
The microbial transformation of aniline and its derivatives can proceed through different pathways depending on the microbial species and environmental conditions, such as the presence or absence of oxygen.
Under aerobic conditions, bacteria are known to degrade aniline by converting it into catechol. frontiersin.org This process is initiated by a multi-step reaction involving several enzymes. frontiersin.org Following the formation of catechol, the aromatic ring is typically cleaved through either the ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles. frontiersin.org For alkoxy-substituted anilines, such as p-anisidine, there is evidence of polymerization initiated by microbial enzymes. nih.gov
In anaerobic environments, a different pathway is observed. Aniline can be carboxylated to form 4-aminobenzoic acid, which is then further metabolized. frontiersin.orgfrontiersin.org This pathway has been identified in nitrate-reducing and sulfate-reducing bacteria. frontiersin.org
Given these precedents, the microbial transformation of this compound is likely to yield a range of products. The initial attack could involve hydroxylation of the aromatic ring, potentially leading to catechols. Another possibility is the cleavage of the ether bond, which would separate the pentyloxy group from the aniline moiety. Polymerization reactions, similar to those observed with other alkoxy-anilines, are also a potential outcome. nih.gov
Table 1: Potential Microbial Transformation Products of this compound (Inferred from Related Compounds)
| Transformation Product | Putative Precursor Compound(s) | Potential Transformation Pathway |
| Catechol | Aniline | Aerobic degradation frontiersin.orgresearchgate.net |
| 4-Aminobenzoic acid | Aniline | Anaerobic degradation frontiersin.orgfrontiersin.org |
| Oligomers/Polymers | Alkoxy-substituted anilines | Enzymatic polymerization nih.gov |
| 2-Aminoacetanilide | 2-Phenylenediamine | N-acetylation nih.gov |
This table is based on inferred pathways from related aniline compounds due to a lack of specific data for this compound.
Enzymatic Degradation Mechanisms
The enzymatic machinery of various microorganisms is responsible for the degradation of aromatic amines like this compound. The specific enzymes and their mechanisms determine the transformation products.
In aerobic degradation, the initial conversion of aniline to catechol is a complex process catalyzed by a series of enzymes. This includes a glutamine synthetase-like enzyme, an aniline dioxygenase, and a glutamine amidotransferase-like enzyme. frontiersin.orgfrontiersin.org Aniline dioxygenase is a key enzyme that hydroxylates the aromatic ring. frontiersin.org
Laccases, a type of multi-copper oxidase found in fungi and bacteria, are known to catalyze the polymerization of halogen-, alkyl-, and alkoxy-substituted anilines. nih.govnih.gov These enzymes work through a free radical mechanism, oxidizing the substrate to form reactive radicals that then couple to form oligomers and polymers. nih.gov The laccase from the fungus Trametes versicolor has shown activity towards a range of substituted anilines. nih.gov
Under anaerobic conditions, the initial step of aniline degradation involves carboxylation to 4-aminobenzoate (B8803810). In the sulfate-reducing bacterium Desulfatiglans anilini, this is thought to proceed via phenylphosphoamidate as an intermediate, a reaction catalyzed by synthases and carboxylases. frontiersin.org
For some aniline derivatives, N-acetylation is a detoxification mechanism. Arylamine N-acetyltransferases are enzymes that catalyze the transfer of an acetyl group to the amino group of arylamines. nih.gov This has been observed in Bacillus cereus with 2-phenylenediamine, resulting in the formation of 2-aminoacetanilide. nih.gov
Table 2: Key Enzymes and Mechanisms in the Degradation of Aniline and its Derivatives
| Enzyme Class | Specific Enzyme Example(s) | Mechanism of Action | Substrate(s) |
| Dioxygenases | Aniline dioxygenase | Hydroxylation of the aromatic ring to form catechol. frontiersin.org | Aniline frontiersin.org |
| Oxidoreductases | Laccase (Trametes versicolor) | One-electron oxidation leading to the formation of phenoxy radicals which subsequently polymerize. nih.govnih.gov | Alkoxy-substituted anilines nih.gov |
| Synthases/Carboxylases | Phenylphosphoamidate synthase, Carboxylase | Carboxylation of aniline to 4-aminobenzoate via a phosphorylated intermediate. frontiersin.org | Aniline frontiersin.org |
| Transferases | Arylamine N-acetyltransferase | Transfer of an acetyl group to the amino group. nih.gov | Arylamines (e.g., 2-phenylenediamine) nih.gov |
This table summarizes enzymatic mechanisms for aniline and related compounds, which may be applicable to this compound.
Future Research Directions and Outlook for 2 Pentyloxy Aniline Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future of synthesizing 2-(pentyloxy)aniline and its derivatives is increasingly focused on the principles of green and sustainable chemistry. ijsetpub.com Traditional multi-step syntheses, which often begin with the alkylation of 2-nitrophenol (B165410) followed by the reduction of the nitro group, are effective but can involve harsh reagents and generate significant waste. bas.bg Future research will likely prioritize the development of novel synthetic strategies that are more atom-economical, energy-efficient, and environmentally benign.
Key areas of exploration include:
Advanced Catalytic Systems: Research into new catalysts, such as enzymes or novel metal-organic frameworks, could lead to more selective and efficient syntheses under milder conditions. ijsetpub.com Biocatalysis, in particular, offers the potential for high selectivity and the use of renewable resources. ijsetpub.com
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processing. ijsetpub.com Applying flow chemistry to the synthesis of this compound could streamline its production.
Alternative Solvents: A major goal of green chemistry is to replace hazardous organic solvents with more sustainable alternatives like water, supercritical fluids, or ionic liquids. ijsetpub.com Research into the solubility and reactivity of this compound precursors in these green solvents is a critical step.
These sustainable approaches are not only environmentally responsible but also economically advantageous, as they can lead to cost savings through reduced waste and lower energy consumption. ijsetpub.com
Deeper Understanding of Structure-Reactivity Relationships
A fundamental understanding of how the molecular structure of this compound influences its physical and chemical properties is crucial for designing new functional molecules. Future research will focus on detailed structure-reactivity and structure-property relationship (SAR/SPR) studies, moving beyond simple observation to predictive modeling.
Key research questions to be addressed include:
Influence of the Alkoxy Chain: How do variations in the length, branching, and saturation of the alkoxy chain affect properties such as solubility, crystallinity, and biological activity? For example, in related GPR88 agonists, branched alkoxy chains have shown greater potency than linear ones, and potency is sensitive to chain length. nih.gov
Role of the Aniline (B41778) Moiety: The amino group is a key reactive site. Studies will explore its reactivity in various reactions like diazotization, acylation, and sulfonylation under different conditions. mdpi.comrsc.org
Positional Isomerism: Comparing the properties of this compound with its isomers, 3-(pentyloxy)aniline (B13639029) and 4-(pentyloxy)aniline, will provide valuable insights into how the substituent position affects electronic distribution, steric hindrance, and intermolecular interactions. bldpharm.com
Aromatic Ring Substitution: Introducing additional functional groups onto the benzene (B151609) ring will systematically probe how electron-donating or electron-withdrawing groups alter the molecule's reactivity and potential for application in areas like liquid crystals or pharmaceuticals. actachemicamalaysia.com
Computational chemistry and theoretical modeling will play a pivotal role in this area, allowing researchers to simulate molecular behavior and predict properties before undertaking extensive experimental synthesis. sapub.org
Expansion of Advanced Materials Applications in Emerging Technologies
The distinct combination of an aromatic, electron-rich aniline ring and a flexible, solubilizing pentyloxy chain makes this compound a promising building block for a new generation of advanced materials. bas.bg Its potential applications span several emerging technology fields identified as critical for future development. praiseworthyprize.orgaspi.org.au
Future research will likely target the following areas:
Organic Electronics: Aniline derivatives are precursors to conductive polymers and are used in the development of organic light-emitting diodes (OLEDs). bas.bg The pentyloxy group can enhance solubility and processability, which are critical for fabricating thin-film devices. Research into polymers and oligomers of this compound could lead to new semiconducting or light-emitting materials. acs.org
Liquid Crystals: The rod-like shape of molecules derived from aniline is conducive to forming liquid crystalline phases. sapub.org The pentyloxy group can influence the temperature range and type of mesophase formed. researchgate.net By incorporating this compound into larger molecular structures, new liquid crystals with specific optical and electronic properties for display and sensor technologies could be developed. ikm.org.my
Pharmaceuticals and Agrochemicals: The aniline scaffold is a common feature in many biologically active compounds. mdpi.comresearchgate.net Derivatives have been investigated for anticancer and other therapeutic activities. mdpi.com Future work could involve using this compound as a starting fragment in the design and synthesis of novel drug candidates, where the pentyloxy group could modulate lipophilicity, membrane permeability, and metabolic stability. nih.govnih.gov
Smart Materials: The responsiveness of the aniline group to stimuli like pH or electrical potential, combined with the physical properties imparted by the pentyloxy chain, makes it a candidate for creating "smart" materials that change their properties in response to their environment.
The table below outlines potential applications in emerging technologies, a concept highlighted by organizations like IUPAC. iupac.org
| Technology Sector | Potential Application of this compound Derivatives | Rationale |
| Advanced Materials | Building block for liquid crystals and light-emitting polymers. praiseworthyprize.orgacs.org | The molecular structure combines a rigid aromatic core with a flexible chain, which is conducive to forming ordered phases and can be tailored for optoelectronic properties. sapub.org |
| Biotechnology | Scaffold for novel pharmaceuticals (e.g., enzyme inhibitors, receptor agonists). aspi.org.au | The aniline moiety is a known pharmacophore, and the pentyloxy group can be used to tune pharmacokinetic properties like absorption and distribution. bas.bgnih.gov |
| Sensors | Component in chemical sensors. | The aniline nitrogen can interact with specific analytes, and this interaction can be designed to produce a detectable optical or electronic signal. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how new molecules are designed and discovered. researchgate.net For this compound, these computational tools can dramatically accelerate the research and development cycle.
Future directions in this domain include:
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of novel, unsynthesized derivatives of this compound. researchgate.net This includes forecasting biological activity, material properties (like melting point or liquid crystal transition temperatures), and even spectral characteristics. nih.gov Predictive AI uses past data to identify patterns and forecast future outcomes. capaciteam.com
Generative AI for Molecular Design: Generative models can design entirely new molecules based on the this compound scaffold that are optimized for a specific function. capaciteam.com For instance, an AI could generate a list of novel derivatives predicted to have high efficacy as a specific enzyme inhibitor or to exhibit a desired liquid crystal phase.
Synthesis Planning: AI tools can analyze the structure of a target derivative and propose the most efficient and sustainable synthetic routes, potentially identifying novel reaction pathways that a human chemist might overlook.
High-Throughput Virtual Screening: Instead of synthesizing and testing thousands of compounds, researchers can use ML models to virtually screen vast libraries of potential this compound derivatives to identify the most promising candidates for a particular application, saving significant time and resources. researchgate.net
While data quality and model interpretability remain challenges, the integration of AI promises a future of more targeted and efficient chemical design. researchgate.net
Interdisciplinary Approaches in Advanced Chemical Sciences
The full potential of this compound chemistry will be realized through collaboration across multiple scientific disciplines. The complexity of modern scientific challenges, from developing new medicines to creating next-generation materials, requires a multifaceted approach.
Future research on this compound will be increasingly interdisciplinary, involving:
Chemistry and Biology: Organic chemists synthesizing new derivatives will work closely with biochemists and pharmacologists to test their biological activity, understand their mechanisms of action, and study their metabolic pathways. nih.govnih.gov
Chemistry and Materials Science: The design of new polymers or liquid crystals will require collaboration between synthetic chemists and materials scientists who can characterize the physical, optical, and electronic properties of the resulting materials. sapub.orgpraiseworthyprize.org
Chemistry and Data Science: The application of AI and ML for predictive design necessitates a partnership between chemists, who provide the domain expertise and experimental data, and data scientists, who develop and implement the computational models. researchgate.netnih.gov
Chemistry and Physics: Investigating the fundamental photophysical properties of new light-emitting materials or the phase behavior of liquid crystals will involve chemists working alongside physicists. acs.org
By breaking down traditional silos, these interdisciplinary efforts will foster innovation and accelerate the translation of fundamental discoveries in this compound chemistry into practical, high-impact applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
